Lipophilicity & Drug-Likeness: vs. 2-Naphthol
The presence of the benzyl group in 1-benzyl-2-naphthol confers a substantial increase in lipophilicity compared to its unsubstituted parent, 2-naphthol, which directly impacts its suitability for applications requiring enhanced membrane permeability or specific logP windows [1]. This differentiation is quantifiable via computed partition coefficients and calculated bioconcentration factors.
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.7; ACD/LogP = 4.70 [1][2] |
| Comparator Or Baseline | 2-Naphthol (CAS 135-19-3): LogP ~2.7 (value derived from PubChem and literature consensus) [3] |
| Quantified Difference | ΔLogP ≈ +2.0 (log units); corresponds to an estimated ~100-fold increase in theoretical lipophilicity-driven membrane partitioning |
| Conditions | Computational prediction models (XLogP3-AA, ACD/Labs Percepta Platform); standard conditions for partition coefficient estimation |
Why This Matters
The ~100-fold increase in lipophilicity (ΔLogP ≈ 2.0) makes 1-benzyl-2-naphthol fundamentally unsuitable as a direct surrogate for 2-naphthol in assays or formulations where lower lipophilicity is a design requirement, and conversely, makes it the preferred scaffold when higher logP is needed for target engagement in lipophilic environments.
- [1] PubChem. 1-Benzyl-2-naphthol. Compound Summary. CID 285915. Accessed April 2026. View Source
- [2] ChemSpider. 1-Benzyl-2-naphthol. CSID: 252031. Accessed April 2026. View Source
- [3] PubChem. 2-Naphthol. Compound Summary. CID 8663. Accessed April 2026. View Source
